Cas no 1337262-16-4 (2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol)

2-Amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol is a chiral amino alcohol derivative featuring a dichloropyridine moiety, which imparts unique reactivity and structural versatility. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both amino and hydroxyl functional groups enables its use in asymmetric catalysis and as a building block for complex molecular architectures. Its dichloropyridine core enhances stability and offers selective reactivity for further functionalization. The compound’s well-defined stereochemistry makes it suitable for applications requiring precise chiral control. Its synthetic utility is further underscored by its compatibility with a range of reaction conditions.
2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol structure
1337262-16-4 structure
Product name:2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol
CAS No:1337262-16-4
MF:C8H10Cl2N2O
Molecular Weight:221.08379983902
CID:6140680
PubChem ID:129996769

2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol
    • EN300-1965887
    • 1337262-16-4
    • インチ: 1S/C8H10Cl2N2O/c1-8(11,4-13)5-2-6(9)12-7(10)3-5/h2-3,13H,4,11H2,1H3
    • InChIKey: ZCALOAUWAQULPH-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(N=1)Cl)C(C)(CO)N

計算された属性

  • 精确分子量: 220.0170183g/mol
  • 同位素质量: 220.0170183g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.1Ų
  • XLogP3: 1.2

2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1965887-0.1g
2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol
1337262-16-4
0.1g
$1068.0 2023-09-17
Enamine
EN300-1965887-0.05g
2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol
1337262-16-4
0.05g
$1020.0 2023-09-17
Enamine
EN300-1965887-2.5g
2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol
1337262-16-4
2.5g
$2379.0 2023-09-17
Enamine
EN300-1965887-10.0g
2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol
1337262-16-4
10g
$5221.0 2023-05-31
Enamine
EN300-1965887-5.0g
2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol
1337262-16-4
5g
$3520.0 2023-05-31
Enamine
EN300-1965887-5g
2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol
1337262-16-4
5g
$3520.0 2023-09-17
Enamine
EN300-1965887-0.25g
2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol
1337262-16-4
0.25g
$1117.0 2023-09-17
Enamine
EN300-1965887-0.5g
2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol
1337262-16-4
0.5g
$1165.0 2023-09-17
Enamine
EN300-1965887-1.0g
2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol
1337262-16-4
1g
$1214.0 2023-05-31
Enamine
EN300-1965887-10g
2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol
1337262-16-4
10g
$5221.0 2023-09-17

2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol 関連文献

2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-olに関する追加情報

Introduction to 2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol (CAS No. 1337262-16-4)

2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1337262-16-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, featuring a unique structural motif that combines an amino group with a dichloropyridine moiety, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol consists of a propanol backbone substituted with a 2,6-dichloropyridine ring at the second carbon position. The presence of two chlorine atoms on the pyridine ring enhances its reactivity and potential for further functionalization, which is a critical factor in medicinal chemistry. The compound’s dual amino and chloro substituents make it an interesting scaffold for designing novel bioactive molecules.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various biological pathways relevant to human health. Pyridine derivatives, in particular, have shown considerable promise due to their ability to interact with biological targets such as enzymes and receptors. The structural features of 2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol suggest that it may exhibit inhibitory activity against enzymes involved in metabolic pathways or signal transduction processes.

One of the most compelling aspects of this compound is its potential application in the development of treatments for neurological disorders. Current research indicates that modulating certain enzymatic activities can have therapeutic effects on conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. The unique combination of functional groups in 2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol positions it as a valuable candidate for further investigation in this area.

Moreover, the compound’s dichloropyridine moiety has been explored in various pharmaceutical contexts due to its ability to engage with heme-containing proteins and metalloenzymes. Such interactions are crucial for designing drugs that target iron-dependent metabolic pathways, which are implicated in several diseases including cancer and infectious diseases. The reactivity of the chlorine atoms provides a versatile platform for synthesizing derivatives with enhanced pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and specificity of small molecules like 2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol to biological targets. These computational studies have identified potential lead compounds that could be optimized for therapeutic efficacy. The integration of experimental data with computational predictions has accelerated the drug discovery process, making compounds like this one more accessible for preclinical development.

The synthesis of 2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have employed various synthetic strategies, including nucleophilic substitution reactions and condensation reactions, to construct the desired molecular framework. The optimization of these synthetic routes is essential for scaling up production and making the compound available for further biological evaluation.

In conclusion, 2-amino-2-(2,6-dichloropyridin-4-yl)propan-1-ol (CAS No. 1337262-16-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in the development of innovative treatments for human diseases. The ongoing exploration of its pharmacological properties holds promise for future medical breakthroughs.

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